molecular formula C7H11N3O2 B6228639 tert-butyl 1H-1,2,3-triazole-4-carboxylate CAS No. 1339168-65-8

tert-butyl 1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6228639
CAS No.: 1339168-65-8
M. Wt: 169.18 g/mol
InChI Key: IGFFWAHOJSQWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1H-1,2,3-triazole-4-carboxylate ( 1339168-65-8) is a high-value chemical scaffold with significant applications in modern medicinal chemistry and drug discovery research. Its molecular formula is C7H11N3O2 and it has a molecular weight of 169.18 g/mol . This compound features the versatile 1,2,3-triazole heterocycle, a privileged structure in pharmaceutical development due to its robust stability and ability to participate in key hydrogen bonding interactions . The tert-butyl carboxylate group enhances the molecule's properties, making it a crucial building block for the synthesis of more complex, fully functionalized triazole derivatives . This compound is a critical intermediate for researchers developing novel therapeutics targeting nuclear receptors and G-protein-coupled receptors (GPCRs). Specifically, 1,2,3-triazole-4-carboxamide derivatives have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Inhibiting PXR has therapeutic potential for preventing adverse drug-drug interactions and improving treatment efficacy . Furthermore, structurally similar tert-butyl triazole carboxylate derivatives have demonstrated promising activity as agonists for GPR119, a GPCR target for type-2 diabetes mellitus, showcasing the scaffold's broad utility in metabolic disease research . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)5-4-8-10-9-5/h4H,1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFWAHOJSQWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339168-65-8
Record name tert-butyl 1H-1,2,3-triazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Tert Butyl 1h 1,2,3 Triazole 4 Carboxylate

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent and widely utilized method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including tert-butyl 1H-1,2,3-triazole-4-carboxylate. organic-chemistry.orgresearchgate.net This reaction is favored for its high efficiency, mild reaction conditions, and exceptional regioselectivity. researchgate.netnih.gov

Regioselective Synthesis of 1,4-Disubstituted Isomers

The hallmark of the CuAAC reaction is its ability to exclusively produce the 1,4-disubstituted regioisomer. organic-chemistry.orgresearchgate.net This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers due to similar activation barriers for both products. organic-chemistry.orgmdpi.com The copper-catalyzed pathway proceeds through a different mechanism, ensuring the specific formation of the 1,4-isomer. organic-chemistry.org The reaction involves the use of a terminal alkyne, in this case, tert-butyl propiolate, and an azide (B81097), such as sodium azide, in the presence of a copper(I) catalyst. capes.gov.br The resulting product, tert-butyl 4-substituted-1H-1,2,3-triazole-4-carboxylate, is formed with high regioselectivity.

Ligand Design and Optimization in CuAAC Reactions

To enhance the rate, yield, and stability of the copper(I) catalyst, various ligands have been designed and employed in CuAAC reactions. mdpi.com These ligands chelate the copper ion, preventing disproportionation and oxidation while promoting the catalytic cycle.

Tris(triazolylmethyl)amine-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), were among the first and most effective ligands to be developed. mdpi.comnih.gov TBTA and its derivatives are known to stabilize the copper(I) oxidation state and accelerate the triazole formation step. nih.gov Other notable ligands include those based on tris(heterocyclemethyl)amines containing pyridyl and benzimidazoyl components, which also serve to accelerate the reaction. scilit.com N-heterocyclic carbene (NHC) ligands have also been shown to be highly effective, allowing for very low catalyst loadings and rapid reaction times under neat conditions. acs.org The choice of ligand can be crucial, especially in bioconjugation applications where minimizing copper toxicity is paramount. mdpi.com

Interactive Table 1: Ligands in CuAAC for Triazole Synthesis

Ligand Type Example(s) Key Advantages
Tris(triazolylmethyl)amines TBTA, THPTA Stabilizes Cu(I), accelerates reaction, widely used. mdpi.comnih.govnih.gov
Tris(heterocyclemethyl)amines Pyridyl, Benzimidazoyl derivatives Accelerates reaction rate. scilit.com
N-Heterocyclic Carbenes (NHCs) TPh, functionalized polydentate NHCs High catalytic activity at low loadings, effective for sterically hindered substrates. organic-chemistry.orgacs.org

Catalyst Systems and Reaction Condition Control

The active catalyst in CuAAC is the copper(I) ion. jenabioscience.com This can be introduced directly using a Cu(I) salt like copper(I) iodide (CuI) or generated in situ from a more stable and soluble copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. nih.govjenabioscience.com Sodium ascorbate (B8700270) is the most commonly used reducing agent for this purpose. nih.govjenabioscience.com

The reaction conditions for CuAAC are generally mild and versatile. acs.org They can be performed in a wide range of solvents, including aqueous media, which is a significant advantage for green chemistry and bioconjugation. organic-chemistry.orgmdpi.com Common solvent systems include water, t-butanol/water mixtures, and dimethyl sulfoxide (B87167) (DMSO). nih.govthieme-connect.com The reaction is typically carried out at room temperature and is insensitive to a wide pH range (4-12). organic-chemistry.orgacs.org Some systems may require elevated temperatures to achieve high yields, particularly when using less reactive substrates or specific catalytic systems like CuI in deep eutectic solvents. mdpi.com The development of highly active catalysts, such as certain nanosized Cu/Fe bimetallic systems or copper(I) phenylacetylide complexes, allows for efficient reactions at ambient temperature with low catalyst loading. organic-chemistry.orgmdpi.com

Interactive Table 2: Common Catalyst Systems for CuAAC

Copper Source Reducing Agent (if applicable) Typical Solvents Key Features
CuSO₄·5H₂O Sodium Ascorbate Water, t-BuOH/H₂O, DMSO Most common and convenient system, suitable for a wide range of applications. nih.govmdpi.comthieme-connect.com
CuI None DMF, CH₂Cl₂, Deep Eutectic Solvents Direct use of Cu(I), sometimes requires higher temperatures. mdpi.comthieme-connect.comacs.org
Copper Nanoparticles (e.g., Cu/Fe) None Water Low contamination of product with copper, efficient at ambient temperature. organic-chemistry.org
Copper(I) Phenylacetylide None CH₂Cl₂ Can be used catalytically without other additives. mdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Selectivity

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction is particularly important as it offers access to the opposite regioisomer that is not formed in the copper-catalyzed version. organic-chemistry.org

The most effective catalysts for RuAAC are ruthenium(II) complexes bearing a pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (COD = 1,5-cyclooctadiene). organic-chemistry.orgnih.govbohrium.com These catalysts promote the reaction between an azide and a terminal alkyne, like tert-butyl propiolate, to yield the 1,5-isomer with high selectivity. acs.orgbohrium.com The mechanism is believed to involve an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to furnish the triazole product. organic-chemistry.orgnih.gov Unlike CuAAC, RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgbohrium.com The reaction is sensitive to air, and thus requires an inert atmosphere for optimal performance. nih.gov

Organocatalytic Approaches to 1,2,3-Triazole Formation

In an effort to move away from metal-based catalysts, organocatalytic methods for the synthesis of 1,2,3-triazoles have been developed. These approaches offer the benefits of lower toxicity and different reactivity profiles. One such method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. nih.gov DBU can facilitate the 1,3-dipolar cycloaddition of azides to activated alkynes, such as β-ketoesters, through enolate-mediated catalysis. nih.gov Another approach utilizes bases like tetraalkylammonium hydroxide (B78521) or potassium tert-butoxide in DMSO to promote the reaction between aryl azides and terminal alkynes, yielding 1,5-disubstituted triazoles. organic-chemistry.org This base-catalyzed method is experimentally simple and does not require a transition metal. organic-chemistry.org

Metal-Free Cycloaddition Strategies

Metal-free strategies for the synthesis of 1,2,3-triazoles typically rely on the intrinsic reactivity of the azide and alkyne moieties, often enhanced by specific substrate activation. The classic Huisgen 1,3-dipolar cycloaddition, which occurs under thermal conditions, is the most fundamental metal-free approach. organic-chemistry.org However, it often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

More advanced metal-free methods have been developed to improve regioselectivity and reaction conditions. For instance, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO provides a highly regioselective route to substituted triazoles. nih.gov Another strategy involves a one-pot multicomponent reaction where an enaminone, formed in situ from a methyl ketone and N,N-dimethylformamide dimethyl acetal, undergoes a 1,3-dipolar cycloaddition with an organic azide. nih.gov This method is highly regioselective and avoids the use of any metal catalyst. nih.gov These strategies are valuable for synthesizing highly functionalized triazoles that might be difficult to access through metal-catalyzed routes. nih.govresearchgate.net

Multi-Component Reaction (MCR) Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comrsc.org

For the synthesis of 1,2,3-triazoles, MCRs can be designed to incorporate the necessary azide and alkyne functionalities into the reacting species, which then undergo an intramolecular cycloaddition. nih.gov A notable example is a one-pot, six-component reaction that yields 1,5-disubstituted tetrazol-1,2,3-triazole hybrids. mdpi.com This reaction proceeds through a cascade of three sequential reactions: an Ugi-azide reaction, a bimolecular nucleophilic substitution (SN2), and a copper-catalyzed alkyne-azide cycloaddition (CuAAC), demonstrating high atom and step economy by forming six new bonds in a single operation. mdpi.com

Another MCR approach involves a three-component reaction of an aldehyde, a primary amine, and an alkyne, which can be followed by a cycloaddition to form the triazole ring. While specific examples for the direct synthesis of this compound via MCR are not extensively detailed in the provided results, the general principle of using MCRs to construct the triazole core is well-established. For instance, a microwave-assisted three-component reaction of 2-(4-methylphenylethynyl)-1H-indole with epichlorohydrin (B41342) and sodium azide has been reported to produce fused triazoles. nih.gov

The following table summarizes the key features of MCR pathways in triazole synthesis:

FeatureDescription
Efficiency Multiple bonds are formed in a single operation, reducing the number of synthetic steps.
Atom Economy Most atoms of the reactants are incorporated into the final product, minimizing waste.
Diversity Allows for the rapid generation of a library of structurally diverse compounds.
Conditions Often proceeds under mild reaction conditions. mdpi.com

Synthesis from Carboxylic Acid Precursors via Decarboxylative Triazolation

A novel and direct method for synthesizing 1,2,3-triazoles involves the decarboxylative triazolation of carboxylic acids. This photocatalytic, tricomponent reaction enables the direct conversion of carboxylic acids to triazoles in a single step by coupling them with an alkyne and a simple azide reagent like potassium azide. researchgate.netacs.orgnih.gov This method is significant as it circumvents the need for pre-synthesized and often unstable organoazides, which are a common limitation in traditional triazole synthesis. acs.orgnih.gov

The reaction is typically catalyzed by an acridine (B1665455) photocatalyst and a copper(I) salt in the presence of an oxidant like tert-butyl perbenzoate, and is irradiated with visible light (e.g., 400 nm LED). acs.orgnih.gov This process has been shown to have a broad substrate scope, accommodating a variety of carboxylic acids. researchgate.netnih.gov

Kinetic and computational studies suggest a two-phase mechanism: a decarboxylative azidation process followed by a cycloaddition. acs.orgnih.gov This is supported by experiments that ruled out the formation of a 1H-triazole intermediate followed by decarboxylative N-alkylation. acs.orgnih.gov

The following table outlines a general procedure for direct decarboxylative triazolation:

Reagent/ConditionRoleExample
Carboxylic Acid Source of the R-group for the triazole N1-position.-
Alkyne Provides the C4 and C5 atoms of the triazole ring.tert-butyl propiolate
Azide Source Provides the three nitrogen atoms of the triazole ring.Potassium azide
Photocatalyst Initiates the radical decarboxylation process.Acridine A1
Copper(I) Salt Catalyzes the cycloaddition step.Cu(MeCN)₄BF₄
Oxidant Facilitates the catalytic cycle.tert-butyl perbenzoate
Solvent Provides the reaction medium.Acetonitrile/Trifluorotoluene
Light Source Provides the energy for the photocatalyst.400 nm LED

This method represents a significant advancement by expanding the accessible chemical space for triazoles, directly leveraging the vast pool of commercially available carboxylic acids. acs.orgnih.gov

Modern Techniques in Synthesis

Modern synthetic chemistry has embraced various technologies to enhance reaction efficiency, reduce reaction times, and promote environmentally friendly processes. These techniques have been successfully applied to the synthesis of this compound and related compounds.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.govacademie-sciences.frresearchgate.net The synthesis of 1,2,3-triazoles is particularly amenable to microwave assistance.

For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be significantly accelerated under microwave conditions. One study reported the synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates in just 5 minutes with yields of 90-97% using CuI and DIPEA in DMF. nih.gov Another report highlights the efficient synthesis of 1,4-disubstituted bis-1H-1,2,3-triazoles using an NHC-Cu catalyst in an aqueous solvent under microwave heating, noting that reaction times were longer and yields were lower with conventional heating. mdpi.com

The advantages of microwave-assisted synthesis are summarized in the table below:

AdvantageDescription
Reduced Reaction Time Reactions that take hours under conventional heating can often be completed in minutes. nih.govacademie-sciences.frnih.gov
Increased Yields Higher product yields are frequently observed. academie-sciences.fr
Improved Purity Reduced reaction times can lead to fewer side products. researchgate.net
Energy Efficiency Direct heating of the reaction mixture is more energy-efficient than conventional oil baths.

Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with high temperature and pressure. This can lead to enhanced reaction rates and yields.

Ultrasound has been successfully employed in the synthesis of various triazole derivatives. nih.govresearchgate.net For example, the synthesis of novel indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) moieties was significantly improved using ultrasound, with reaction times decreasing from 540-900 minutes (conventional) to 15-35 minutes and yields increasing from 40-68% to 82-93%. academie-sciences.fr In another study, a series of 1,2,4-triazole derivatives were prepared via a one-pot reaction under ultrasound irradiation. researchgate.net

The benefits of ultrasound-assisted synthesis are highlighted in the following table:

BenefitDescription
Accelerated Reactions Shorter reaction times compared to silent (non-sonicated) reactions. academie-sciences.fr
Higher Yields Improved conversion of reactants to products. academie-sciences.fr
Milder Conditions Reactions can often be carried out at lower temperatures.
Green Chemistry Reduces energy consumption and can enable the use of greener solvents. nih.gov

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This technique offers numerous advantages, including precise control over reaction parameters, enhanced safety, and ease of scalability. beilstein-journals.org

The synthesis of 1,2,3-triazoles has been effectively adapted to flow chemistry systems. A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal catalyst in a continuous flow setup. nih.gov This method demonstrated good functional group tolerance and high yields. nih.gov Notably, the process was also applied to a decarboxylation/cycloaddition cascade using 2-ynoic acids, which avoids the need to handle gaseous acetylene. nih.gov

Another study reported the continuous-flow synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives using copper powder as the catalyst. beilstein-journals.org This method was successfully scaled up to gram-scale production in a safe and straightforward manner. beilstein-journals.org

The key features of flow chemistry in triazole synthesis are presented below:

FeatureAdvantage
Precise Control Excellent control over temperature, pressure, and reaction time.
Enhanced Safety Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. beilstein-journals.org
Scalability Production can be easily scaled up by running the system for longer periods. beilstein-journals.org
Efficiency Can lead to higher yields and purity due to optimized reaction conditions.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of 1,2,3-triazoles has been a fertile ground for the application of these principles. nih.govrsc.org

Key aspects of green chemistry in the synthesis of this compound and its analogs include:

Use of Greener Solvents: Traditional volatile organic solvents are being replaced with more environmentally benign alternatives like water, glycerol, and deep eutectic solvents (DES). consensus.app Water, in particular, has been used as a solvent for the CuAAC reaction under visible light promotion, allowing for the recycling of the copper catalyst and the solvent. consensus.app Glycerol has also been shown to be an effective green solvent for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app

Energy Efficiency: As discussed previously, microwave and ultrasound irradiation are considered green technologies as they often lead to shorter reaction times and lower energy consumption compared to conventional heating. nih.gov

Atom Economy: MCRs and click chemistry reactions, such as the CuAAC, are inherently atom-economical, maximizing the incorporation of reactant atoms into the final product. nih.gov

Use of Heterogeneous Catalysts: The use of recyclable heterogeneous catalysts, such as copper nanoparticles or copper-on-charcoal, simplifies product purification and reduces waste. nih.govconsensus.app

The following table summarizes the application of green chemistry principles to triazole synthesis:

PrincipleApplication in Triazole Synthesis
Prevention Designing syntheses to minimize waste.
Atom Economy Utilizing MCRs and click chemistry. nih.gov
Less Hazardous Chemical Syntheses Avoiding toxic reagents and solvents.
Designing Safer Chemicals -
Safer Solvents and Auxiliaries Using water, glycerol, or DES. consensus.app
Design for Energy Efficiency Employing microwave and ultrasound irradiation. nih.gov
Use of Renewable Feedstocks -
Reduce Derivatives Using one-pot reactions to avoid protection/deprotection steps.
Catalysis Using recyclable heterogeneous catalysts. nih.govconsensus.app
Design for Degradation -
Real-time analysis for Pollution Prevention -
Inherently Safer Chemistry for Accident Prevention Using flow chemistry for hazardous reactions. beilstein-journals.org

Reactivity and Derivatization Strategies of Tert Butyl 1h 1,2,3 Triazole 4 Carboxylate

Chemical Transformations of the Ester Moiety

The ester group of tert-butyl 1H-1,2,3-triazole-4-carboxylate is a key handle for derivatization, allowing for its conversion into carboxylic acids, amides, and other related functionalities.

Hydrolysis to 1-(tert-Butyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

The conversion of this compound to its corresponding carboxylic acid, 1H-1,2,3-triazole-4-carboxylic acid, is a fundamental transformation. arkat-usa.org Due to the stability of the tert-butyl group under basic conditions, this hydrolysis is typically carried out under acidic conditions. mdpi.comnih.gov

The acid-catalyzed cleavage of the tert-butyl ester proceeds through a mechanism involving the formation of a stable tertiary butyl carbocation. mdpi.comgoogle.comresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. Subsequent cleavage of the carbon-oxygen bond releases the carboxylic acid and the tert-butyl cation. mdpi.comgoogle.com The tert-butyl cation is then typically neutralized by deprotonation to form isobutylene (B52900) gas. google.com

A variety of acids can be employed for this deprotection, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). mdpi.com The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, in a related synthesis, the saponification of an ethyl ester on a similar triazole core was achieved to yield the corresponding carboxylic acid. Current time information in Edmonton, CA.

Amidation and Other Carboxylic Acid Derivatives

The carboxylate moiety provides a gateway to a wide range of derivatives, with amides being a particularly important class due to their prevalence in biologically active molecules. rsc.orgresearchgate.net The synthesis of 1H-1,2,3-triazole-4-carboxamides can be achieved through several routes starting from this compound.

One common approach involves the initial hydrolysis of the ester to the carboxylic acid, as described in the previous section, followed by an amide coupling reaction. This coupling is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgrsc.org

Alternatively, direct conversion of the tert-butyl ester to amides can be achieved. One method involves the in situ generation of an acid chloride intermediate from the tert-butyl ester using reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. rsc.org This reactive intermediate can then be treated with a variety of amines to furnish the desired amides in high yields. rsc.org A one-pot procedure has also been described for the synthesis of 1,2,3-triazole-4-carboxamides from related nitrile intermediates, highlighting the versatility of synthetic approaches to this class of compounds. nih.gov

Table 1: Selected Conditions for Amide Formation from Triazole Carboxylic Acids/Esters
Starting MaterialReagentsSolventConditionsProductYieldReference
1,2,3-Triazole-4-carboxylic acidEDCI, HOBt, DIEA, AmineDMFRoom Temperature, overnight1,2,3-Triazole-4-carboxamideVariable rsc.org
β-Ketonitrile, Benzyl azide (B81097)1. DBU; 2. t-BuOKt-BuOH1. 70 °C, 24 h; 2. Room Temperature, 10 h1,2,3-Triazole-4-carboxamide65-82% nih.gov
Carboxylic Acid, HydrazinophthalazineEDCI, HOBt, TriethylamineCH₂Cl₂0 °C to Room Temperature, 24 h1,2,4-Triazole (B32235) derivative75-85% rsc.org
tert-Butyl Ester1. α,α-dichlorodiphenylmethane, SnCl₂; 2. AmineNot specifiedMild conditionsAmideHigh rsc.org

Functionalization at the Triazole Ring

The 1,2,3-triazole ring itself is a robust aromatic system that can undergo various functionalization reactions, allowing for the introduction of diverse substituents.

C-H Functionalization and Direct Arylation

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. For 1,4-disubstituted 1,2,3-triazoles, including ester derivatives, the C5-position is the most reactive site for electrophilic substitution and metal-catalyzed C-H activation. nih.gov Palladium-catalyzed direct arylation has emerged as a highly effective method for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov

This transformation typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃). nih.gov A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to facilitate the concerted metalation-deprotonation (CMD) pathway, which is the proposed mechanism for the C-H activation step. nih.gov The reaction is generally carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or toluene (B28343) at elevated temperatures. nih.gov This methodology tolerates a wide range of functional groups on both the triazole and the aryl halide partner. nih.gov

Table 2: Conditions for Palladium-Catalyzed C-5 Arylation of 1,4-Disubstituted 1,2,3-Triazoles
CatalystLigandBaseSolventTemperatureArylating AgentYieldReference
Pd(OAc)₂PPh₃K₃PO₄DMA140 °CAryl BromidesModerate to Good nih.gov
Pd(OAc)₂(o-tolyl)₃PCs₂CO₃DMF100 °CAryl Bromides66-84%
Pd(OAc)₂PCy₃K₂CO₃Toluene80 °CAryl Halides78-94%
Pd(OAc)₂NoneCsOAcNMP140 °CAryl BromidesGood to Excellent nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the triazole ring provides a versatile handle for further elaboration through cross-coupling reactions. Direct halogenation of the C5-position of 1,2,3-triazoles can be achieved using various reagents.

A common method involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), to install chlorine and bromine atoms, respectively. Another effective system for the oxidative halogenation of 4-aryl-1,2,3-triazoles utilizes potassium halides (KCl, KBr, or KI) in the presence of Oxone as an oxidant. This reaction proceeds under mild, transition-metal-free conditions at room temperature, affording the corresponding 5-halo-1,2,3-triazoles in good to excellent yields.

Table 3: Reagents for the C-5 Halogenation of 1,2,3-Triazoles
HalogenReagentsSolventConditionsReference
ChlorineN-Chlorosuccinimide (NCS)1,2-Dichloroethane60 °C
BromineN-Bromosuccinimide (NBS)1,2-Dichloroethane60 °C
IodineIodine (I₂)1,2-Dichloroethane60 °C
Chlorine/Bromine/IodineKX (X=Cl, Br, I), OxoneMeCN:H₂ORoom Temperature

Once halogenated, these triazole derivatives become valuable substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, alkyl, alkynyl, and amino substituents at the C5-position.

Nitration and Reduction Strategies

Nitration of the 1,2,3-triazole ring introduces a versatile nitro group that can be subsequently reduced to an amino group, providing a key intermediate for further functionalization. The nitration of 1,2,3-triazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For example, 4-nitro-1,2,3-triazole can be synthesized and subsequently alkylated with tert-butanol (B103910) in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole. This suggests that direct nitration of the tert-butyl substituted triazole is also a feasible pathway.

The resulting nitro-triazole derivatives can be reduced to the corresponding amino-triazoles using various methods. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method. Other reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in hydrochloric or acetic acid also effectively reduce the nitro group to an amine without affecting the triazole ring. The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

N-Substitution and Rearrangement Studies

The substitution pattern on the nitrogen atoms of the 1,2,3-triazole ring is crucial for modulating the molecule's steric and electronic properties. The unsubstituted NH group of this compound can undergo substitution, although this often leads to a mixture of regioisomers (N1 and N2 substituted products). The regioselectivity of such reactions can be influenced by the reaction conditions, including the solvent and base used, as well as the nature of the electrophile. For instance, studies on the alkylation of similar 1,2,3-triazole systems have shown that reaction conditions can tune the product ratio. In the case of 4-nitro-1,2,3-triazole, tert-butylation using tert-butanol in concentrated sulfuric acid yielded only the 1-tert-butyl-4-nitro-1,2,3-triazole isomer. researchgate.net In contrast, using only a catalytic amount of acid in benzene (B151609) produced a mixture of N1 and N2 isomers, with the N2 product being predominant. researchgate.net

A key rearrangement reaction for the 1,2,3-triazole core is the Dimroth rearrangement. wikipedia.org This process typically occurs in 1,2,3-triazoles bearing an amino or imino group at the C5 position and involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure, effectively switching the positions of an endocyclic and an exocyclic nitrogen atom. wikipedia.org While the title compound lacks the typical C5-amino substituent required for the classical Dimroth rearrangement, this reactivity pattern is fundamental to the 1,2,3-triazole system. nih.gov Researchers have leveraged this rearrangement as a synthetic tool to create novel heterocyclic systems. For example, 4-amino-5-nitro-1,2,3-triazole has been used as a precursor in Dimroth rearrangements to generate new families of nitrogen-rich energetic materials. rsc.orgrsc.org The sequence can be initiated to form single NH-bridged compounds or fused bicyclic triazolo-triazine structures. rsc.org

Table 1: Regioselectivity in N-Alkylation of Substituted 1,2,3-Triazoles (Analogous Systems)

Triazole SubstrateAlkylation ConditionsProductsKey FindingReference
4-Nitro-1,2,3-triazolet-BuOH, conc. H₂SO₄1-tert-butyl-4-nitro-1,2,3-triazoleHigh regioselectivity for the N1 isomer. researchgate.net
4-Nitro-1,2,3-triazolet-BuOH, cat. H₂SO₄, BenzeneMixture of 1- and 2-tert-butyl-4-nitro-1,2,3-triazoles (N2 major)Catalytic acid conditions favor the N2 isomer. researchgate.net
N-Sulfonyl-1,2,3-triazolestert-Butyl hydroperoxideN2-butylated-1,2,3-triazolesHigh regioselectivity for N2 butylation via a radical process. researchgate.net

Incorporation into Complex Molecular Architectures through Chemo- and Regioselective Reactions

This compound is an exemplary building block for constructing complex molecules due to its capacity for highly selective reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. By using an alkyne precursor to the title compound, such as tert-butyl propiolate, one can react it with a wide array of organic azides to append the triazole-4-carboxylate moiety to other molecular scaffolds.

A notable example is the one-pot synthesis of novel GPR119 agonists, where tert-butyl 4-propioloylpiperazine-1-carboxylate was reacted with various aryl and alkyl azides. nih.gov This CuAAC reaction, facilitated by CuI and DIPEA in DMF, proceeded rapidly and in high yields to produce complex piperazine-containing triazoles. nih.gov Similarly, the triazole core has been attached to large macrocyclic platforms like calixarenes, demonstrating the versatility of the click chemistry approach for creating sophisticated host-guest systems. daneshyari.com

Beyond the initial cycloaddition, the resulting triazole can undergo further selective functionalization. The C5-H bond of the triazole ring is susceptible to direct C-H activation and arylation. Palladium-catalyzed reactions have been developed to regioselectively introduce aryl groups at the C5 position of 1,4-disubstituted 1,2,3-triazoles, providing access to fully substituted triazoles that are otherwise difficult to synthesize. nih.gov This strategy enables the construction of intricate polyheterocyclic compounds, where the triazole serves as a central linking unit. nih.gov

Furthermore, the tert-butyl carboxylate group itself can be chemo-selectively transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents to form amides. This was demonstrated in the synthesis of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, which showed potent cytotoxic activity. nih.gov The differential reactivity of substituents on the triazole ring is a key principle; for example, in 1,2,3-triazole diesters, the C5 ester group is more readily reduced by sodium borohydride (B1222165) than the C4 ester group, highlighting the electronic influence of the triazole nitrogens on substituent reactivity. nih.gov

Table 2: Chemo- and Regioselective Reactions for Incorporating the Triazole Core

Reaction TypeReactantsKey ConditionsProduct ArchitectureSelectivityReference
CuAAC (Click Chemistry)tert-butyl 4-propioloylpiperazine-1-carboxylate, Aryl/Alkyl azidesCuI, DIPEA, DMFTriazolo-piperazine derivativesRegioselective (1,4-disubstitution) nih.gov
CuAAC (Click Chemistry)25,27-bis(O-propargyl)calix nih.govarene, Substituted azidesCuSO₄·5H₂O, Sodium ascorbate (B8700270)Calix nih.govarene-triazole conjugatesRegioselective (1,4-disubstitution) daneshyari.com
Pd-Catalyzed C-H Arylation1,4-disubstituted 1,2,3-triazole, Aryl bromidesPd(OAc)₂, Ligand, Base1,4,5-trisubstituted 1,2,3-triazolesRegioselective (C5-arylation) nih.gov
Amide Coupling1H-1,2,3-triazole-4-carboxylic acids, 4-thiocyanatoanilineCDI (Carbonyldiimidazole)N-Aryl-triazole-4-carboxamidesChemoselective (Amide formation) nih.gov
C-H Annulation1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-1H-indolesPd(OAc)₂, Ligand, BaseTriazole-fused polyheterocyclesRegio- and Chemoselective nih.gov

Applications in Advanced Organic Synthesis and Methodology Development

Utilization as a Versatile Synthetic Synthon and Building Block

The primary application of tert-butyl 1H-1,2,3-triazole-4-carboxylate is as a versatile building block, or synthon, for constructing more complex molecules. Its utility is most prominently showcased in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

Researchers have utilized this compound in one-pot syntheses to produce novel derivatives with high efficiency. For instance, the reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with various aryl or alkyl azides in the presence of a copper(I) catalyst yields tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates. nih.gov This method is characterized by short reaction times, high yields (typically 90–97%), and high purity (>95%), demonstrating the compound's reliability as a synthetic intermediate. nih.gov

Table 1: Synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates

Reactant 1 Reactant 2 Catalyst System Product Purity Yield
tert-Butyl 4-propioloylpiperazine-1-carboxylate Aryl/Alkyl Azides CuI, DIPEA in DMF tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates >95% ~90–97%

Data sourced from a one-pot click chemistry synthesis study. nih.gov

This modular approach allows for the rapid generation of molecular libraries, a critical process in fields like drug discovery. researchgate.net The triazole core acts as a rigid linker, while the substituents introduced via the azide (B81097) and the chemistry of the carboxylate group allow for fine-tuning of the final molecule's properties.

Precursor for Fused Heterocyclic Systems

Beyond its use in creating substituted monocyclic triazoles, this compound and its derivatives serve as key precursors for the synthesis of more complex fused heterocyclic systems. These polycyclic structures are of significant interest due to their unique three-dimensional shapes and biological activities. nih.gov

One strategy involves a modified CuAAC reaction to produce 5-iodo-1,2,3-triazoles, which can then undergo a base-mediated intramolecular cyclization to form triazole-fused sultams. beilstein-journals.org Another powerful method is the one-pot 1,3-dipolar cycloaddition of heterocyclic ketene (B1206846) aminals with reagents like sodium azide to prepare a series of heterocycle-fused 1,2,3-triazoles without the need for a metal catalyst. nih.gov Researchers have also developed electrochemical methods for creating 1,2,4-triazole-fused heterocycles, offering a metal- and oxidant-free pathway to these valuable compounds. rsc.org

Table 2: Examples of Fused Heterocyclic Systems Derived from Triazole Precursors

Precursor Type Reaction Type Fused System Key Features
5-Iodo-1,2,3-triazoles Base-mediated cyclization Triazole-fused sultams Utilizes a modified CuAAC reaction for the precursor. beilstein-journals.org
Heterocyclic Ketene Aminals 1,3-Dipolar Cycloaddition 1,3-Oxazoheterocycle fused 1,2,3-triazoles One-pot, catalyst-free synthesis. nih.gov

These methodologies demonstrate how the foundational triazole structure can be elaborated into intricate polycyclic frameworks, expanding the chemical space accessible to synthetic chemists.

Design and Synthesis of Ligands for Metal Complexes

The 1,2,3-triazole ring is an effective ligand for coordinating with metal ions. The nitrogen atoms can act as donors, and the ring can be readily functionalized to create sophisticated ligand architectures. Specifically, 1,2,3-triazole-derived mesoionic carbenes (MICs) have emerged as a powerful class of ligands. acs.org

These MICs can be synthesized from triazolium salt precursors and form stable complexes with a variety of transition metals, including iridium (Ir), ruthenium (Ru), gold (Au), and silver (Ag). acs.orgacs.org For example, cationic iridium(III) complexes have been synthesized using a combination of a cyclometalating triazole-based ligand, such as 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene, and an ancillary ligand like 4,4′-di-tert-butyl-2,2′-bipyridine. acs.org The tert-butyl groups in the ancillary ligand play a crucial role in modulating the steric and electronic properties of the final complex. acs.org

Furthermore, chiral moieties, such as sulfoxides, can be installed on the triazole ring to produce enantiomerically pure MIC ligands. These chiral ligands are instrumental in asymmetric catalysis, transferring chirality from the ligand to the metal center, which can then influence the stereochemical outcome of a reaction. acs.org

Development of Novel Organocatalysts Incorporating Triazole Scaffolds

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has also benefited from the unique properties of the triazole scaffold. nih.gov While reactions are often catalyzed to form triazoles, the triazole ring itself can be incorporated into the structure of an organocatalyst. nih.gov

The 1,2,3-triazole unit is valuable in catalyst design due to its:

Rigidity: It provides a stable, well-defined backbone.

Dipolar Nature: The significant dipole moment can influence the transition state of a reaction.

Hydrogen Bonding Capability: The C-H bond on the triazole ring can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors, enabling the catalyst to interact with and activate substrates.

The development of organocatalysts incorporating the 1,2,3-triazole scaffold is an area of active research. The ease of synthesis via click chemistry allows for the modular design and optimization of such catalysts for a wide range of chemical transformations. nih.gov

Integration into Supramolecular Architectures (non-biological)

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The 1,2,3-triazole ring is an excellent building block for such architectures due to its ability to participate in hydrogen bonding and π-stacking interactions. researchgate.net

The this compound moiety can be incorporated into complex non-biological supramolecular systems.

The triazole ring serves as a reliable and geometrically predictable connecting unit.

The tert-butyl group can be used to control the solubility of the resulting assembly and to dictate its packing in the solid state through steric influence.

The carboxylate group provides an additional site for coordination with metal ions or for forming strong hydrogen bonds, making it a key handle for directing the self-assembly process.

These properties allow for the rational design of intricate architectures like metal-organic frameworks (MOFs), rotaxanes, and catenanes, where the triazole unit plays a critical role in defining the structure and function of the final assembly. researchgate.net

Research in Materials Science and Polymer Chemistry

Synthesis of 1,2,3-Triazole-Based Polymers and Copolymers.nih.govbiosynth.com

The synthesis of polymers and copolymers incorporating the 1,2,3-triazole moiety has become a prominent area of research. rsc.org These materials often exhibit desirable properties such as thermal stability, chemical resistance, and the ability to coordinate with metal ions. The facile and efficient nature of the "click" reaction, specifically the azide-alkyne cycloaddition, is a key driver in the construction of these polymers. rsc.org The 1,2,3-triazole ring, formed through this reaction, serves as a stable and robust linkage within the polymer backbone or as a pendant group. nih.gov

Huisgen Cycloaddition Polymerization Mechanisms.biosynth.com

The foundation for the synthesis of 1,2,3-triazole-based polymers lies in the Huisgen 1,3-dipolar cycloaddition. researchgate.netnih.gov This reaction involves the combination of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne) to form a five-membered heterocyclic ring. organic-chemistry.org In the context of polymerization, bifunctional or multifunctional monomers containing azide (B81097) and alkyne groups are used to build polymer chains.

The classical Huisgen cycloaddition is a thermal process that often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govnih.gov This lack of regioselectivity can be a drawback for creating well-defined polymer structures. researchgate.net The mechanism is considered a concerted pericyclic shift, similar to the Diels-Alder reaction, where the new bonds are formed in a single transition state. organic-chemistry.org

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Polymerization (CuAAC-P).biosynth.com

A major advancement in the synthesis of 1,2,3-triazole-based polymers came with the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This "click chemistry" reaction offers significant advantages over the thermal Huisgen cycloaddition, including milder reaction conditions (often at room temperature), higher reaction rates (accelerated by a factor of up to 10^7), and, most importantly, strict regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.orgnih.gov

The mechanism of CuAAC involves the in-situ formation of a copper(I) acetylide intermediate. acs.org This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring, which then rearranges to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. acs.org This catalytic cycle allows for the efficient and controlled synthesis of polytriazoles. For polymerization (CuAAC-P), monomers with terminal alkyne and azide functionalities are used to create linear or hyperbranched polymers. researchgate.net The reaction's high efficiency and tolerance to a wide variety of functional groups make it a powerful tool for creating complex and well-defined polymer architectures. beilstein-journals.orggoettingen-research-online.de

Functional Polymer Design and Characterization

The versatility of the CuAAC reaction allows for the design of a wide array of functional polymers. By choosing appropriate azide and alkyne-functionalized monomers, polymers with specific properties can be tailored. For instance, the incorporation of the 1,2,3-triazole moiety can enhance the thermal stability and mechanical properties of the resulting polymer.

Characterization of these polymers is crucial to understanding their structure-property relationships. Common techniques used include:

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the characteristic azide (around 2100 cm⁻¹) and terminal alkyne (around 3300 cm⁻¹) stretches, and the appearance of the triazole ring vibrations. nih.govmdpi.com

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC): To evaluate the thermal stability, decomposition profile, and glass transition temperature of the polymers. tib.eu

An example of functional polymer design is the synthesis of block copolymers. A bifunctional glucose derivative containing both an azide and a propargyl group was polymerized using CuAAC to create linear diblock and triblock copolymers with polyethylene (B3416737) glycol (PEG). goettingen-research-online.de These copolymers exhibited amphiphilic properties. goettingen-research-online.de

Role in Coatings and Surface Modification.nanobioletters.com

The robust and polar nature of the 1,2,3-triazole ring makes it an excellent candidate for applications in coatings and surface modification. The triazole unit can improve adhesion to various substrates through hydrogen bonding and dipole-dipole interactions.

The "click" chemistry approach is particularly advantageous for surface modification as it allows for the efficient grafting of polymer chains onto a surface that has been pre-functionalized with either azide or alkyne groups. This method has been used to modify the surface of silica (B1680970) nanoparticles. goettingen-research-online.de For example, an azide-bearing chlorosilane linker can be introduced onto the surface of silica nanoparticles, which can then be used to initiate the CuAAC polymerization of a triazole-containing monomer, resulting in a polymer-coated nanoparticle. goettingen-research-online.de

Development of Triazole-Containing Functional Materials (e.g., sensors, non-biological).nih.gov

The unique electronic properties and ability of the 1,2,3-triazole ring to coordinate with metal ions have led to the development of various functional materials, particularly in the field of chemical sensors. nanobioletters.com The triazole moiety can act as a signaling unit in a chemosensor, where the binding of an analyte induces a detectable change, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). nanobioletters.com

For instance, triazole derivatives have been developed as chemosensors for the detection of various metal ions, anions, and organic molecules. nanobioletters.com A triazole-containing phenylene-vinylene derivative has been shown to be a highly selective sensor for Fe²⁺ ions, with the detection mechanism involving the interaction of the triazole's C-H hydrogen with the iron cation. nanobioletters.com Furthermore, triazole carboxylic acid functionalized gold nanoparticles have been utilized as colorimetric sensors. nanobioletters.com

Interactive Data Table: Properties of Triazole-Based Polymers

Advanced Spectroscopic and Structural Elucidation Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and crystal packing information.

Detailed research findings from comprehensive searches of crystallographic databases indicate that a single-crystal X-ray structure for tert-butyl 1H-1,2,3-triazole-4-carboxylate has not been publicly reported. However, analysis of related structures, such as 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane and various 1,4-substituted 1,2,3-triazole derivatives, has been conducted. mdpi.com For example, the crystal structure of a 1H-1,2,3-triazole derivative confirmed its structure unambiguously through single-crystal X-ray analysis, revealing key intermolecular interactions. nih.govnih.gov Should a suitable crystal of this compound be grown, this method would be expected to reveal a planar 1,2,3-triazole ring and detail the intermolecular hydrogen bonding involving the triazole N-H group, which would likely influence the crystal lattice packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on its structure and comparison with analogues like ethyl 1H-1,2,3-triazole-4-carboxylate. nih.govrsc.org The proton of the triazole ring (H5) typically appears as a singlet in the aromatic region, generally downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carboxylate group. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Triazole) 13.0 - 15.0 Broad Singlet 1H
C5-H (Triazole) 8.0 - 8.5 Singlet 1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Ester) 160 - 165
C4 (Triazole) 138 - 143
C5 (Triazole) 128 - 132
-C (CH₃)₃ ~82

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (molar mass: 183.21 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 183.

The fragmentation of tert-butyl esters is well-characterized. A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺ (m/z 168). Another characteristic fragmentation is the loss of isobutylene (B52900) via a rearrangement, leading to a peak corresponding to the protonated carboxylic acid at [M-56]⁺ (m/z 127). Further fragmentation of the triazole ring itself would also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
183 [M]⁺ Molecular Ion
168 [M - CH₃]⁺ Loss of a methyl radical from the tert-butyl group. researchgate.net
127 [M - C₄H₈]⁺ Loss of isobutylene. libretexts.org
113 [C₃H₃N₃O₂]⁺ Corresponds to 1H-1,2,3-triazole-4-carboxylic acid. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

The spectra for this compound are expected to show characteristic absorption bands for the N-H bond, the ester carbonyl group, the tert-butyl group, and the triazole ring. Studies on various triazole derivatives have helped in assigning these bands. nih.govresearchgate.net The ester carbonyl (C=O) stretch is expected to be a very strong and sharp band in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the triazole ring. researchgate.net

Table 4: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3150 C-H Stretch Triazole Ring
2900 - 3000 C-H Stretch (asymmetric/symmetric) tert-Butyl Group
~2800 (broad) N-H Stretch Triazole Ring
1715 - 1735 C=O Stretch Ester Carbonyl
1450 - 1550 Ring Stretching Triazole Ring
1370 & 1390 C-H Bending (umbrella mode) tert-Butyl Group
1250 - 1300 C-O Stretch (asymmetric) Ester

Computational and Theoretical Investigations of the Compound

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for predicting the molecular and electronic properties of heterocyclic compounds. Density Functional Theory (DFT) is the most common method employed for 1,2,3-triazole systems due to its favorable balance of accuracy and computational cost.

Methodology: Studies on analogous 1,2,3-triazole derivatives commonly use functionals like B3LYP or ωB97XD combined with Pople-style basis sets (e.g., 6-31G*, 6-311+G(2d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ). mdpi.comitu.edu.tr These calculations yield optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors.

Electronic Structure and Reactivity Descriptors: DFT calculations are used to determine key parameters that describe the electronic nature and reactivity of the molecule. For the triazole core, these calculations confirm its aromaticity and high stability. The molecular electrostatic potential (MEP) map, for instance, identifies regions of positive and negative electrostatic potential, highlighting the electron-rich nitrogen atoms of the triazole ring and the carbonyl oxygen as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the N-H proton is the primary site for nucleophilic interaction or hydrogen bond donation.

Key reactivity descriptors that are typically calculated for triazole systems include:

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are derived from the energies of the frontier molecular orbitals.

Table 1: Representative Calculated DFT Parameters for Analogous Triazole Systems

ParameterDescriptionTypical Calculation LevelRelevance to tert-butyl 1H-1,2,3-triazole-4-carboxylate
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles for the lowest energy conformation.B3LYP/6-311+G(2d,p)Confirms the planarity of the triazole ring and predicts the orientation of the tert-butyl carboxylate group.
Vibrational FrequenciesCalculates theoretical IR and Raman spectra to aid in experimental characterization.B3LYP/6-311+G(2d,p)Helps assign key vibrational modes, such as N-H stretch, C=O stretch, and ring vibrations.
Molecular Electrostatic Potential (MEP)Visualizes electron density distribution to predict sites for non-covalent interactions.DFT (any level)Identifies the triazole nitrogens and carbonyl oxygen as hydrogen bond acceptors and the N-H as a donor.
Global Reactivity DescriptorsIncludes hardness, softness, and electrophilicity index, derived from FMO energies.DFT (any level)Quantifies the overall reactivity profile of the molecule. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

The primary route to the 1,2,3-triazole core of the title compound is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. For this compound, this involves the reaction of an azide with tert-butyl propiolate. Computational modeling has been pivotal in elucidating the mechanistic details of this "click chemistry" reaction. materialscloud.org

DFT calculations are employed to map the potential energy surface of the reaction, identifying the transition states and intermediates. itu.edu.tr Studies on both the thermal and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reveal the energetics that dictate the reaction's feasibility and regioselectivity. arxiv.org

Key Mechanistic Insights from Computational Studies:

Thermal Cycloaddition: The uncatalyzed reaction typically requires high activation energy, proceeding through a concerted, asynchronous transition state. materialscloud.org Calculations can quantify this energy barrier.

Catalyzed Cycloaddition (CuAAC or RuAAC): Computational studies on catalyzed variants show how the metal catalyst (e.g., Copper or Ruthenium) coordinates to the alkyne, lowering the activation energy and controlling the regioselectivity to favor the 1,4-disubstituted product. itu.edu.tr DFT can model the entire catalytic cycle, including substrate coordination, oxidative addition, cyclization, and product release.

Solvent Effects: The reaction mechanism and its energy profile can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects and provide a more accurate picture of the reaction in solution.

For the synthesis of this compound, computational modeling would confirm that the reaction between an azide source and tert-butyl propiolate proceeds via a high-energy transition state in the absence of a catalyst, while a copper(I) catalyst would dramatically lower the barrier and ensure the formation of the desired 1,4-isomer.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of MO theory for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals, as well as the HOMO-LUMO energy gap (ΔE), provide critical information about a molecule's reactivity and kinetic stability. nih.govyoutube.com

For 1,2,3-triazole derivatives, FMO analysis reveals:

HOMO: Typically localized on the electron-rich triazole ring, indicating its potential to act as an electron donor in reactions. researchgate.net

LUMO: Often distributed across the π-system, including the carboxylate group, highlighting its capacity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The magnitude of this gap is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative FMO Data for Analogous Triazole Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Generic 1,2,3-Triazole Schiff Base Hybrid-6.49-2.024.47B3LYP-GD3/6–311++G(d,p) nih.gov
Generic Bis 1,2,3-Triazole Derivative-6.21-1.544.67B3LYP/6-311G(d,p)
1-(4-Sulfophenyl)-1H-1,2,3-triazole-4-carboxylic acid-7.65-2.615.04B3LYP/6-311G(d,p) researchgate.net

Note: The values are for illustrative purposes and represent different substituted triazoles. The exact values for this compound will vary but are expected to be in a similar range, reflecting a stable compound with a significant HOMO-LUMO gap.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound dictate its solid-state properties, such as crystal packing and melting point. Computational methods are used to explore the conformational landscape and predict the most stable arrangements.

Conformational Analysis: The core of the molecule, the 1,2,3-triazole-4-carboxylate moiety, is essentially planar. This has been confirmed by X-ray crystallography on its close analog, methyl 1H-1,2,3-triazole-4-carboxylate. nih.govresearchgate.net The primary conformational freedom arises from the rotation around the C4-C(carboxyl) bond and the bonds within the tert-butyl group. Computational potential energy surface (PES) scans can be performed to identify the lowest energy conformers and the rotational barriers between them. The bulky tert-butyl group likely influences the crystal packing by introducing steric hindrance that may affect the efficiency of π–π stacking compared to the methyl ester.

Intermolecular Interactions: The crystal structure of the molecule is expected to be heavily influenced by a network of non-covalent interactions.

Hydrogen Bonding: The most significant interaction is the intermolecular hydrogen bond between the acidic proton on the triazole nitrogen (N-H) and an acceptor atom on a neighboring molecule. mdpi.com In the solid state, this acceptor is most commonly the carbonyl oxygen (C=O) of the ester group, leading to the formation of chains or dimeric motifs. This N—H⋯O hydrogen bonding is a defining feature in the crystal structures of related triazole amides and esters. nih.gov

π–π Stacking: The aromatic triazole rings can interact via π–π stacking. Crystal structure analysis of the methyl ester shows a centroid-centroid distance of 3.882 Å, indicating the presence of these stabilizing interactions. nih.gov

Computational studies, particularly those using DFT with dispersion corrections (e.g., DFT-D3), are essential for accurately modeling these weak but cumulative interactions that govern the supramolecular assembly of the compound.

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are predicted, optimized, and discovered. For a scaffold like tert-butyl 1H-1,2,3-triazole-4-carboxylate, AI and machine learning (ML) offer powerful tools to navigate its complex reaction landscapes.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding synthetic methodologies, and the production of this compound and its derivatives is no exception. Future research will undoubtedly focus on developing more environmentally benign and sustainable synthetic routes.

A significant area of innovation lies in the use of greener solvents and catalysts. Traditional methods for synthesizing 1,4-disubstituted 1,2,3-triazoles often rely on copper catalysts, which can have environmental and health concerns. acs.org Research is actively exploring the use of more sustainable catalysts and, in some cases, metal-free reaction conditions. rsc.org The development of syntheses that can be performed in water or other environmentally friendly solvents is a key goal. acs.org

Microwave-assisted synthesis is another green technology that is being applied to the synthesis of triazole derivatives. rsc.org This technique can significantly reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts. The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Moreover, the concept of "click chemistry," which is central to the synthesis of 1,2,3-triazoles, is itself a green chemistry concept due to its high efficiency and selectivity. nih.gov Future innovations will likely focus on further refining these click reactions to be even more sustainable, for example, by using catalytic systems that can be easily recovered and reused. rsc.org

Exploration of Novel Reactivity Patterns

While the 1,2,3-triazole core is generally considered stable, research is beginning to uncover novel reactivity patterns that could expand the synthetic utility of this compound. The strategic placement of substituents on the triazole ring can activate it towards new types of transformations.

One emerging area is the development of reactions that proceed via the generation of rhodium(II) carbenes from N-substituted 1,2,3-triazoles. eurekalert.org This reveals that under certain conditions, the triazole ring can act as a precursor to highly reactive intermediates, opening up possibilities for new carbon-carbon and carbon-heteroatom bond-forming reactions. eurekalert.org The tert-butyl ester group in this compound could play a crucial role in modulating the reactivity of such intermediates.

Another avenue of exploration is the development of new palladium-catalyzed reactions involving triazoles. For example, a novel palladium-catalyzed synthesis of 1H-triazoles from alkenyl halides and sodium azide (B81097) has been reported, representing a new reactivity pattern in palladium chemistry. nih.gov Applying such innovative catalytic systems to derivatives of this compound could lead to the development of unprecedented chemical transformations.

The functionalization of the C-H bonds of the triazole ring is also a promising area for future research. Direct C-H activation and functionalization would provide a more atom-economical way to introduce new substituents onto the triazole core, avoiding the need for pre-functionalized starting materials.

Development of Advanced Functional Materials

The unique structural and electronic properties of the 1,2,3-triazole moiety make it an attractive building block for the construction of advanced functional materials. The incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other materials is a burgeoning field of research.

Triazole derivatives are being investigated for their applications in materials science, including solar cells, heat-resistant materials, and as components of bipolar materials. chemcopilot.com The tert-butyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is an excellent ligand for coordinating with metal ions to form MOFs. chemai.io These MOFs can exhibit interesting properties such as porosity, which is useful for gas storage and separation, and catalytic activity.

The triazole ring itself possesses excellent electron-transport and hole-blocking properties, making it a valuable component in organic electronic materials. chemcopilot.com By incorporating this compound into conjugated polymers, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability of the triazole ring to form strong and specific interactions, such as hydrogen bonds and dipole-dipole interactions, can be exploited in the design of supramolecular materials and liquid crystals. The precise control over intermolecular interactions afforded by the triazole moiety is a key advantage in the bottom-up fabrication of functional nanostructures.

Multidisciplinary Research Collaborations

The versatile nature of the 1,2,3-triazole scaffold inherently encourages collaborations across different scientific disciplines. The future development and application of this compound will be significantly enhanced by such interdisciplinary efforts.

In the realm of medicinal chemistry and chemical biology , the triazole core is a well-established pharmacophore found in numerous drugs. researchgate.netnih.govresearchgate.net The ability to easily modify the structure of this compound makes it an attractive starting point for the synthesis of new bioactive molecules. Collaborations between synthetic chemists and biologists will be crucial for designing and testing new triazole-based compounds for a wide range of therapeutic targets, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govnih.gov

In materials science , the development of new functional materials based on this compound will require close collaboration between synthetic chemists, materials scientists, and physicists. chemcopilot.com The design, synthesis, and characterization of new polymers, MOFs, and electronic materials will necessitate a combination of expertise in organic synthesis, polymer chemistry, crystallography, and device engineering.

Q & A

Q. What are the standard synthetic methodologies for preparing tert-butyl 1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves transition metal-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). For example, ruthenium catalysts like (Cp*RuCl)₄ are used under inert conditions (vacuum/nitrogen) to facilitate cyclization between azides and alkynes. Post-reaction workup includes extraction with ethyl acetate, drying with anhydrous sodium sulfate, and purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) . Key steps:

  • Reaction Setup : Anhydrous DMF, nitrogen atmosphere.
  • Catalyst : (Cp*RuCl)₄ (0.5–1 mol%).
  • Purification : Column chromatography (yield: 80–95%).

Q. How is this compound characterized structurally?

Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, triazole carbons at 120–150 ppm) .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).
  • Infrared Spectroscopy : C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Q. What safety precautions are critical when handling this compound?

  • Storage : Inert atmosphere (argon/nitrogen), desiccated at –20°C.
  • Handling : Use fume hoods, nitrile gloves, and avoid inhalation/contact. SDS data for related triazoles indicate low acute toxicity but recommend caution due to limited long-term safety studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Catalyst Screening : Compare Ru catalysts (e.g., Cp*RuCl vs. Cu(I) for regioselectivity). Ru systems favor 1,5-disubstituted triazoles .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying.
  • Temperature Control : Reactions at 60–80°C balance speed and side-product formation.
  • Workup : Sequential extraction (ethyl acetate/water) removes unreacted azides .

Q. What mechanistic insights explain the role of the tert-butyl group in stability and reactivity?

The tert-butyl group:

  • Steric Protection : Shields the triazole ring from nucleophilic attack, enhancing stability.
  • Electronic Effects : Electron-donating nature modulates carboxylate reactivity in downstream functionalization (e.g., ester hydrolysis to carboxylic acids) .
  • Crystallinity : Bulky substituents promote ordered crystal packing, aiding X-ray analysis .

Q. How do spectroscopic and crystallographic methods resolve structural ambiguities?

  • NMR Challenges : Overlapping signals (e.g., triazole protons) are resolved via 2D experiments (COSY, HSQC).
  • Crystallography : SHELXL refines high-resolution data to confirm bond lengths (e.g., C–N: ~1.34 Å) and hydrogen bonding networks. Discrepancies between calculated and experimental spectra may indicate dynamic effects (e.g., tautomerism) .

Q. How can substituent modifications enhance bioactivity in triazole derivatives?

  • Position 5 Modifications : Bulky groups (e.g., phenyl, norbornane) reduce antiproliferative activity, while small electron-withdrawing groups (e.g., methyl, chloro) improve it.
  • Case Study : Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate showed 69.8% inhibition in NCI-H522 lung cancer cells .
  • Assay Design : Use NCI-60 cell lines and compare growth percentage (GP) values to establish structure-activity relationships (SAR) .

Q. What computational tools predict reactivity or binding interactions?

  • DFT Calculations : Optimize geometries (Gaussian, ORCA) to study regioselectivity in cycloadditions.
  • Docking Studies (AutoDock/Vina) : Model interactions with biological targets (e.g., enzymes inhibited by triazole carboxylates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.